(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
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Overview
Description
(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[410]heptane-6-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base.
Aldehyde formation: The final step involves the oxidation of a primary alcohol to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-7-Methyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde: Lacks the tosyl group.
(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane: Lacks the aldehyde group.
Uniqueness
The presence of both the tosyl and aldehyde groups in (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde makes it unique compared to its analogs. These functional groups provide distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C15H19NO3S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1R,6R)-7-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C15H19NO3S/c1-11-3-5-13(6-4-11)20(18,19)16-8-7-15(10-17)12(2)14(15)9-16/h3-6,10,12,14H,7-9H2,1-2H3/t12?,14-,15-/m1/s1 |
InChI Key |
HTIURZQHNPQHFX-JENMUQSASA-N |
Isomeric SMILES |
CC1[C@@H]2[C@]1(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=O |
Canonical SMILES |
CC1C2C1(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=O |
Origin of Product |
United States |
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